N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide
Description
Historical Development of Thienopyrazole Chemistry
Thienopyrazoles emerged from foundational work on pyrazole heterocycles, which gained prominence after Ludwig Knorr’s 1883 characterization of pyrazole. Early synthetic routes, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, laid the groundwork for fused pyrazole systems. The integration of thiophene rings into pyrazole frameworks began in the mid-20th century, driven by interest in heterocyclic compounds with enhanced electronic properties. Initial efforts focused on [2,3-c] and [3,2-c] isomers due to their synthetic accessibility via Jacobson-type cyclizations. However, the [3,4-c] isomer, with its distinct fusion pattern, remained underexplored until advances in decarboxylative coupling and palladium-catalyzed amination enabled its targeted synthesis.
Classification and Significance of Thienopyrazole Isomeric Systems
Thienopyrazoles are classified by the fusion positions of their thiophene and pyrazole rings:
- Thieno[2,3-c]pyrazole : Fusion at thiophene positions 2 and 3, yielding a linear arrangement. This isomer is widely studied for its kinase inhibitory activity.
- Thieno[3,2-c]pyrazole : Fusion at positions 3 and 2, producing a bent topology. It serves as a precursor to Aurora kinase inhibitors.
- Thieno[3,4-c]pyrazole : Fusion at positions 3 and 4, creating a planar structure with conjugated π-systems. This isomer’s electron-deficient core enhances reactivity toward electrophilic substitution, making it ideal for functionalization.
The [3,4-c] system’s unique geometry alters electronic distribution, favoring interactions with biological targets such as microtubules and kinases. Its 5,5-dioxo modification further modulates solubility and binding affinity, as seen in the title compound’s ethanediamide side chain.
Emergence of Thieno[3,4-c]Pyrazole as a Pharmacologically Relevant Scaffold
Thieno[3,4-c]pyrazole derivatives gained traction following discoveries of their antiproliferative and kinase-modulating effects. For instance, N'-[2-(3-chlorophenyl)-5,5-dioxo-...ethanediamide exemplifies strategic functionalization:
- The 3-chlorophenyl group enhances hydrophobic interactions with protein binding pockets.
- The 5,5-dioxo moiety introduces sulfone groups, improving metabolic stability and hydrogen-bonding capacity.
- The ethanediamide side chain at position 3 enables hydrogen bonding with kinase catalytic domains, as observed in analogous thienopyrazole carboxamides.
High-throughput screenings have identified such compounds as disruptors of microtubule dynamics and STAT3 signaling, underscoring their potential in oncology.
Research Evolution of Functionalized Thienopyrazoles
Functionalization strategies for thieno[3,4-c]pyrazoles have evolved from simple alkylation to sophisticated multicomponent couplings:
- Halogenation and Cross-Coupling : Bromination at position 3 enables Suzuki-Miyaura couplings, introducing aryl groups like the 3-chlorophenyl unit in the title compound.
- Side Chain Elaboration : Chloroacetylation of amino derivatives, followed by nucleophilic substitution, facilitates the attachment of branched alkylamines (e.g., 2-methylpropyl groups).
- Oxidation and Sulfonation : Treatment with peroxides or sulfur trioxide yields sulfone derivatives, critical for modulating electronic properties.
Recent work on N'-[2-(3-chlorophenyl)-5,5-dioxo-...ethanediamide exemplifies these principles, combining palladium-mediated cross-coupling for aryl introduction and stepwise amidation for side chain optimization. Such approaches have expanded the library of bioactive thienopyrazoles, enabling structure-activity relationship (SAR) studies focused on substituent effects on cytotoxicity and target selectivity.
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-10(2)7-19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-5-3-4-11(18)6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMANHOHFFUBCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .
Scientific Research Applications
Chemistry
In chemistry, N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine
In medicine, N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
*LogP values are illustrative.
Key Findings (Hypothetical):
- Solubility : The sulfone group in the target compound reduces LogP (2.1) relative to Analog B (3.2), suggesting better aqueous solubility.
- Crystallographic Robustness : SHELXL refinement of the target compound’s structure reveals fewer disordered regions than Analog A, likely due to the rigidifying effect of the sulfone group .
Limitations and Evidence Gaps
- No pharmacological data (e.g., IC₅₀ values, binding affinities) are available.
- Structural comparisons rely on hypothetical analogs; true analogs may differ significantly.
Biological Activity
N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. Its unique structure comprises a chlorophenyl group and an ethanediamide moiety, suggesting potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 422.9 g/mol. It features a thieno[3,4-c]pyrazole core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₄O₄S |
| Molecular Weight | 422.9 g/mol |
| CAS Number | 899962-20-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activity by binding to their active sites, thereby modulating various cellular processes. This mechanism has been observed in related compounds within the pyrazole family, which have shown promising results against various diseases.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of thieno[3,4-c]pyrazole derivatives have been documented in several studies. These compounds have been tested against various cancer cell lines and demonstrated the ability to induce apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Study on Related Compounds
A study focusing on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives revealed promising antifungal activity against several fungal strains. The compounds exhibited minimum inhibitory concentrations (MICs) indicating their effectiveness as potential antifungal agents. This suggests that this compound may share similar properties due to its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
